Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromooctanophenone with 2-pyrrolidinone in the presence of sodium hydride in tetrahydrofuran (THF) at 0°C. This reaction forms an intermediate, which is then further processed to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The ketone groups in the intermediates can be reduced to their corresponding alcohols.
Substitution: The phenyl and thenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include pyrrolidone derivatives, alcohols, and substituted phenyl or thenyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenyl and thenyl groups contribute to the compound’s binding affinity and specificity. These interactions can influence biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-pyrrolidinovalerophenone (α-PVP): A stimulant with a similar pyrrolidine ring structure.
Alpha-pyrrolidinobutiophenone (α-PBP): Another pyrrolidine-based compound with different alkyl chain length.
4-Methyl-alpha-pyrrolidinohexanophenone (MPHP): A designer drug with structural similarities.
Uniqueness
Phenyl (alpha-(2-(1-pyrrolidinyl)ethyl)-2-thenyl) carbonate hydrochloride is unique due to the presence of both phenyl and thenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
101911-91-5 |
---|---|
Molekularformel |
C18H22ClNO3S |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
phenyl (3-pyrrolidin-1-yl-1-thiophen-2-ylpropyl) carbonate;hydrochloride |
InChI |
InChI=1S/C18H21NO3S.ClH/c20-18(21-15-7-2-1-3-8-15)22-16(17-9-6-14-23-17)10-13-19-11-4-5-12-19;/h1-3,6-9,14,16H,4-5,10-13H2;1H |
InChI-Schlüssel |
XIBGPJNPPNSUSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(C2=CC=CS2)OC(=O)OC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.